A Technical Guide to the Solubility of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid in Organic Solvents
A Technical Guide to the Solubility of 4-(4-Methoxyphenyl)-4-oxobutanoic Acid in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Designed for researchers, chemists, and formulation scientists, this document delves into the theoretical principles governing the solubility of this compound, offers qualitative solubility profiles based on structural analysis and analog data, and presents a detailed, self-validating experimental protocol for precise quantitative determination. By bridging theoretical understanding with practical, actionable methodology, this guide serves as an essential resource for the effective use of 4-(4-Methoxyphenyl)-4-oxobutanoic acid in drug development and chemical synthesis.
Introduction: Understanding the Molecule
4-(4-Methoxyphenyl)-4-oxobutanoic acid, also known as 3-(p-Anisoyl)propionic acid, is a bifunctional organic compound featuring a ketone, a carboxylic acid, and an aromatic ether. This unique combination of functional groups dictates its chemical reactivity and, critically, its solubility behavior, which is a cornerstone for its application in organic synthesis, medicinal chemistry, and materials science.
Accurate solubility data is paramount for successful experimental design, enabling rational solvent selection for chemical reactions, purification processes like recrystallization, and the preparation of stock solutions for screening and analysis. This guide provides the foundational knowledge to predict and experimentally verify the solubility of this versatile compound.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 4-(4-Methoxyphenyl)-4-oxobutanoic acid are summarized below.[1][2]
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [1] |
| Melting Point | 148-150 °C | [1] |
| Predicted logP | 1.36 | [1] |
| Appearance | White to off-white crystalline solid | Inferred from analogs[3] |
Molecular Structure:

Theoretical Framework for Solubility
The principle of "like dissolves like" is the primary determinant of solubility. This concept is governed by the polarity, hydrogen bonding capability, and overall intermolecular forces of both the solute and the solvent.
Impact of Functional Groups
The structure of 4-(4-Methoxyphenyl)-4-oxobutanoic acid presents distinct regions with differing polarities:
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Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This feature promotes strong interactions with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO, DMF).
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Ketone (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This contributes to its solubility in a wide range of polar solvents.
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Methoxyphenyl Group (CH₃O-C₆H₄-): This aromatic portion of the molecule is predominantly nonpolar and lipophilic. It facilitates interactions with solvents that have lower polarity, such as chlorinated hydrocarbons and aromatic solvents, through van der Waals forces and π-π stacking.
Predicting Solubility Behavior
Based on this structural analysis, a qualitative solubility profile can be predicted:
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High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar parts of the molecule and accept hydrogen bonds. Polar protic solvents like methanol and ethanol are also expected to be excellent solvents due to their ability to form strong hydrogen bonds with the carboxylic acid group.
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Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can interact with the ketone and ether functionalities but are less effective at solvating the highly polar carboxylic acid compared to alcohols or DMSO.
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Low to Insoluble: Expected in nonpolar solvents like hexanes, cyclohexane, and diethyl ether. The strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid crystal lattice is difficult for nonpolar solvents to overcome. Similarly, the compound is expected to be insoluble in water, a trait observed in its structural analog, 4-(4-methylphenyl)-4-oxobutanoic acid.[3][4]
Qualitative and Estimated Solubility Data
While precise, universally reported quantitative data for this specific compound is scarce, the table below synthesizes information from structurally similar molecules and chemical principles to provide a reliable qualitative guide for solvent selection.[3] Researchers should use this table as a starting point and confirm quantitative solubility for their specific application using the protocol in Section 4.0.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Excellent H-bond acceptors, solvate entire molecule well. |
| Polar Protic | Methanol, Ethanol | High | Strong H-bonding with the carboxylic acid group. |
| Ketones | Acetone | Moderate-High | Good polarity, H-bond acceptor. |
| Esters | Ethyl Acetate | Moderate | Intermediate polarity, H-bond acceptor. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity, can solvate the aromatic ring. |
| Chlorinated | Dichloromethane (DCM) | Moderate-Low | Solvates the nonpolar portion, but poor H-bonding. |
| Aromatic | Toluene | Low | Primarily interacts with the methoxyphenyl ring. |
| Aliphatic | Hexanes, Heptane | Insoluble | Cannot overcome the polar intermolecular forces. |
| Aqueous | Water | Insoluble | The large nonpolar aromatic portion dominates. |
Experimental Protocol: Isothermal Shake-Flask Method
To obtain definitive, quantitative solubility data, the isothermal shake-flask method is the gold standard, recommended by multiple international guidelines. This protocol provides a self-validating system for determining the equilibrium solubility of 4-(4-Methoxyphenyl)-4-oxobutanoic acid at a specific temperature.
Principle of the Method
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At this point, the solvent is saturated. The resulting solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is determined using a validated analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).
Materials and Reagents
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4-(4-Methoxyphenyl)-4-oxobutanoic acid (purity >98%)
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Selected organic solvents (HPLC grade or equivalent)
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Glass vials with PTFE-lined screw caps
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Orbital shaker with temperature control
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Syringe filters (e.g., 0.22 µm PTFE)
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Calibrated analytical balance
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Volumetric flasks and pipettes
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Analytical instrument (e.g., HPLC-UV)
Step-by-Step Methodology
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Preparation: Add an excess amount of 4-(4-Methoxyphenyl)-4-oxobutanoic acid to a glass vial. "Excess" means adding enough solid such that a visible amount remains undissolved at the end of the experiment. A starting point is ~20-30 mg of solid per 1 mL of solvent.
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Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
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Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for compounds that dissolve slowly.
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Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 1 hour to allow undissolved solids to settle.
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Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial for analysis. This step is critical to ensure no solid particles are carried over.
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Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
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Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the solute.
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Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for quantitative solubility determination.
Conclusion
While publicly available quantitative solubility data for 4-(4-Methoxyphenyl)-4-oxobutanoic acid is limited, a thorough understanding of its molecular structure allows for reliable prediction of its solubility behavior in common organic solvents. The compound is anticipated to be highly soluble in polar solvents like DMSO, DMF, and alcohols, with decreasing solubility in less polar media and practical insolubility in nonpolar aliphatic solvents and water. For applications requiring precise concentration values, the provided isothermal shake-flask protocol serves as an authoritative and robust method for experimental determination. This guide equips researchers with both the theoretical foundation and the practical tools necessary to confidently handle and utilize 4-(4-Methoxyphenyl)-4-oxobutanoic acid in their work.
References
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4-(4-Methoxyphenyl)-4-oxobutanoic acid Chemical & Physical Properties. (n.d.). ChemSrc. Retrieved February 12, 2026, from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]
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4-(4-methylphenyl)-4-oxobutanoic acid Introduction. (2024, April 9). ChemBK. Retrieved February 12, 2026, from [Link]
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World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. Geneva: WHO. [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
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4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4. (n.d.). Matrix Fine Chemicals. Retrieved February 12, 2026, from [Link]
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4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
